2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Catalog No.
S876249
CAS No.
1429056-28-9
M.F
C16H28N2O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxa-7-azaspiro[3.5]nonane hemioxalate

CAS Number

1429056-28-9

Product Name

2-Oxa-7-azaspiro[3.5]nonane hemioxalate

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane;oxalic acid

Molecular Formula

C16H28N2O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

WWVUFRRXXSVWBJ-UHFFFAOYSA-N

SMILES

C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O

Canonical SMILES

C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O

Application in Photochromic Materials and Leuco Dyes

2-Oxa-7-azaspiro[3.5]nonane hemioxalate is a chemical compound with the molecular formula C16H28N2O6. It belongs to a class of compounds known as spiro compounds, which are characterized by their unique bicyclic structure formed by two rings that share a single atom. This specific compound features an oxazine ring and is notable for its potential applications in various fields, including materials science and medicinal chemistry.

The compound exhibits interesting properties due to its spiro configuration, which allows for unique interactions and functionalities. It is often associated with chromism, where it can reversibly change color under different conditions, making it useful in applications like leuco dyes and photochromic materials .

The reactivity of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate can be attributed to its functional groups. The oxalate moiety can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down in the presence of water to yield the corresponding acids.
  • Nucleophilic substitutions: The nitrogen atoms in the azaspiro structure can act as nucleophiles, allowing for further functionalization.

These reactions are significant for modifying the compound's properties and tailoring them for specific applications.

Synthesis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate typically involves multi-step organic reactions:

  • Formation of the spiro framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups: Subsequent reactions incorporate oxalate moieties into the structure.
  • Purification: Techniques such as recrystallization or chromatography are used to isolate the desired product.

The exact synthetic route may vary depending on the starting materials and desired purity levels.

2-Oxa-7-azaspiro[3.5]nonane hemioxalate has potential applications in:

  • Leuco dyes: Its chromic properties allow it to be used in color-changing materials.
  • Photochromic materials: The compound's ability to change color upon exposure to light makes it suitable for applications in smart textiles and coatings.
  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs.

Research into the interactions of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate with biological systems is essential for understanding its potential therapeutic uses. Interaction studies typically involve:

  • Binding affinity assays: To evaluate how well the compound binds to specific biological targets.
  • Cell viability tests: To assess any cytotoxic effects on various cell lines.
  • Mechanistic studies: To elucidate how the compound exerts its biological effects at a molecular level.

These studies help clarify the safety and efficacy profiles necessary for any future applications.

Several compounds share structural similarities with 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, including:

Compound NameStructure CharacteristicsUnique Features
2-Oxa-7-azaspiro[3.5]nonane oxalateSimilar spiro structure without hemioxalateMay exhibit different solubility
1-Aza-2,3-dihydroxyspiro[4.5]decaneContains an azaspiro configurationKnown for specific biological activities
1,3-Dioxolane derivativesDifferent ring structureOften used in polymer synthesis

These compounds highlight the uniqueness of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate through their distinct functional groups and potential applications, emphasizing its role in advancing both material science and medicinal chemistry.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate begins with the recognition of its key structural features: a spirocyclic system containing both oxygen and nitrogen heteroatoms bridged by a quaternary carbon center [1] [2]. The target molecule can be strategically disconnected at the spiro junction, revealing two potential ring systems that can be independently assembled and subsequently joined through cyclization reactions.

The primary retrosynthetic disconnection involves breaking the spirocyclic bond to reveal a piperidine derivative and an oxetane precursor. This approach capitalizes on the inherent reactivity differences between the six-membered and four-membered ring systems [3]. The piperidine component can be traced back to readily available starting materials such as diethyl malonate derivatives, while the oxetane portion can be derived from suitable diol precursors through established ring-closing methodologies.

An alternative retrosynthetic pathway involves the sequential construction of the spirocyclic framework through radical coupling approaches. This strategy draws inspiration from the synthesis of analogous spirocyclic systems where cyclic ketones serve as key intermediates [1]. The radical coupling of cyclic precursors, followed by functional group manipulations, provides access to the desired spirocyclic architecture with appropriate substitution patterns.

The selection of the optimal retrosynthetic route depends on several factors including the availability of starting materials, the overall synthetic efficiency, and the compatibility with industrial-scale production requirements. The analysis reveals that approaches utilizing readily available commercial precursors and established synthetic transformations are most suitable for practical implementation.

Precursor Preparation Strategies

Synthesis of Key Intermediates

The synthesis of key intermediates for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate involves the preparation of appropriately functionalized precursors that can undergo controlled cyclization reactions. The most efficient approach begins with the synthesis of N-tosyl-piperidine-4,4-diethyl ester through the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine [3]. This transformation proceeds under basic conditions with yields typically ranging from 75-85%.

The reduction of the diethyl ester functionality to the corresponding diol represents a critical step in the synthetic sequence. Lithium aluminum hydride reduction provides the desired diol intermediate in high yields (85-92%), with careful temperature control being essential to avoid over-reduction or decomposition [3]. The resulting diol serves as a versatile intermediate for subsequent ring-closing reactions.

Alternative approaches to key intermediates involve the use of cyclic ketone precursors that can be functionalized through established organic transformations. The Petasis reaction of ketones with pinacol allylboronate and ammonia provides access to key aminoalkyl intermediates with yields ranging from 39-49% overall [4]. This methodology offers the advantage of introducing nitrogen functionality at an early stage of the synthesis.

The preparation of oxetane-containing intermediates requires specialized conditions due to the inherent ring strain of the four-membered ring system. The cyclization of appropriately substituted diol precursors under mesylation conditions followed by base-promoted ring closure provides access to the desired oxetane intermediates with yields typically in the range of 70-80% [3].

Optimization of Starting Materials

The optimization of starting materials focuses on achieving high yields while maintaining cost-effectiveness and scalability. The selection of diethyl malonate as a starting material offers several advantages including commercial availability, reasonable cost, and well-established reaction chemistry [3]. The use of N-tosylbis(2-bromoethyl)amine provides appropriate nitrogen functionality while maintaining stability under the reaction conditions.

Solvent selection plays a crucial role in optimizing the synthesis of starting materials. Aprotic solvents such as dimethylformamide and tetrahydrofuran are preferred for alkylation reactions, while alcoholic solvents are suitable for reduction processes [4]. The choice of solvent system affects both the reaction rate and the selectivity of the transformations.

Temperature optimization is essential for maximizing yields while minimizing side reactions. For alkylation reactions, temperatures in the range of 0-25°C are typically employed to control the reaction rate and prevent decomposition of sensitive intermediates [4]. Reduction reactions require careful temperature control, with temperatures maintained below 0°C during the initial stages to prevent violent exothermic reactions.

The optimization of reaction times involves balancing completeness of conversion with the potential for side reactions. Most alkylation reactions are complete within 2-4 hours, while reduction reactions typically require 6-12 hours for complete conversion [4]. Monitoring of reaction progress through thin-layer chromatography or gas chromatography is essential for determining optimal reaction times.

Cyclization Approaches

First Cyclization Reaction Mechanisms

The first cyclization reaction in the synthesis of 2-Oxa-7-azaspiro[3.5]nonane involves the formation of the piperidine ring through intramolecular nucleophilic substitution. This transformation proceeds through an SN2 mechanism where the nitrogen atom attacks the electrophilic carbon center, displacing the leaving group and forming the six-membered ring [3]. The reaction typically requires basic conditions to deprotonate the nitrogen atom and facilitate nucleophilic attack.

The mechanism involves the formation of a transition state where the nitrogen lone pair interacts with the electrophilic carbon while the leaving group begins to depart. The stereochemistry of the product is determined by the preferred conformation of the substrate and the geometric constraints of the transition state [5]. The reaction proceeds with inversion of configuration at the electrophilic center, consistent with the SN2 mechanism.

Temperature control is critical for the first cyclization reaction, with optimal temperatures typically in the range of 60-80°C. Lower temperatures result in incomplete conversion, while higher temperatures can lead to side reactions including elimination and rearrangement pathways [6]. The reaction rate is also influenced by the choice of base, with potassium carbonate and triethylamine being commonly employed.

The kinetics of the first cyclization reaction follow second-order behavior, with the rate being dependent on both the substrate concentration and the base concentration. The reaction typically exhibits a half-life of 2-4 hours under optimal conditions, with complete conversion achieved within 8-12 hours [6]. The presence of polar aprotic solvents accelerates the reaction by stabilizing the transition state.

Second Cyclization and Ring Formation

The second cyclization reaction involves the formation of the oxetane ring through intramolecular etherification. This transformation is more challenging than the first cyclization due to the ring strain associated with the four-membered ring formation [3]. The reaction typically requires activated leaving groups such as mesylate or tosylate to facilitate the cyclization process.

The mechanism of oxetane formation involves the nucleophilic attack of the oxygen atom on the electrophilic carbon bearing the leaving group. The reaction proceeds through a strained transition state where the developing C-O bond must overcome the significant ring strain of the four-membered ring [3]. The activation energy for this process is typically 15-20 kcal/mol higher than for analogous five or six-membered ring formations.

The cyclization reaction requires elevated temperatures (80-120°C) and strong bases such as potassium tert-butoxide or sodium hydride to promote the formation of the oxetane ring [7]. The reaction time is typically extended (12-24 hours) due to the unfavorable thermodynamics of four-membered ring formation. The yield of the cyclization reaction is typically in the range of 30-50% due to competing elimination reactions.

The stereochemistry of the second cyclization is controlled by the conformational preferences of the substrate and the geometric requirements of the transition state. The formation of the spirocyclic junction creates a quaternary carbon center with defined stereochemistry that influences the overall three-dimensional structure of the molecule [7]. The reaction typically proceeds with high stereoselectivity, providing the desired spirocyclic product as the major isomer.

Industrial-Scale Synthesis Considerations

Scalable Reaction Parameters

The industrial-scale synthesis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate requires careful optimization of reaction parameters to ensure consistent quality and yield while maintaining economic viability. Temperature control becomes increasingly critical at larger scales due to the increased thermal mass and potential for hot spots in the reaction mixture [8]. Industrial reactors typically employ jacket cooling or internal coils to maintain uniform temperature distribution throughout the reaction volume.

Mixing efficiency is a crucial parameter for industrial-scale synthesis, with the Reynolds number and mixing time being key factors in determining optimal conditions. The mixing speed typically ranges from 200-800 rpm depending on the reactor size and impeller design [5]. Inadequate mixing can lead to local concentration gradients and reduced reaction efficiency, while excessive mixing can introduce unwanted air into the reaction mixture.

Pressure control is important for reactions involving volatile solvents or gaseous reagents. Industrial reactors are typically operated under slight positive pressure (1-5 bar) to prevent air ingress while maintaining safety margins [8]. The pressure requirements influence the reactor design and safety systems, with higher pressures requiring more robust equipment and additional safety measures.

The concentration of reagents must be optimized to balance reaction rate with heat generation and mixing efficiency. Typical concentrations range from 0.1-1.0 M depending on the specific reaction requirements [4]. Higher concentrations increase reaction rates but may lead to mixing problems and increased heat generation, while lower concentrations reduce equipment efficiency and increase solvent usage.

Process Chemistry Optimizations

Process chemistry optimizations for industrial-scale synthesis focus on improving overall efficiency while reducing costs and environmental impact. The use of continuous flow reactors offers advantages in terms of heat and mass transfer, reaction control, and safety [9]. Flow reactors enable precise control of reaction conditions and can reduce reaction times while improving yields.

Catalyst optimization is essential for industrial processes, with the goal of minimizing catalyst loading while maintaining high activity and selectivity. The use of supported catalysts can facilitate catalyst recovery and reuse, reducing overall process costs [6]. Catalyst screening studies typically evaluate both activity and stability under industrial conditions.

Solvent selection for industrial processes must consider not only reaction performance but also environmental impact, cost, and safety considerations. Green solvents such as water, ethanol, and ionic liquids are increasingly preferred for industrial applications [10]. The solvent recovery and recycling system is an integral part of the process design, with distillation and extraction being common recovery methods.

Waste minimization strategies include the development of atom-efficient reactions and the implementation of recycling systems for unreacted starting materials and by-products [9]. The overall atom economy of the process is optimized through careful selection of reagents and reaction conditions. Environmental impact assessments are conducted to evaluate the overall sustainability of the process.

Salt Formation Methodologies

Hemioxalate Preparation Techniques

The preparation of hemioxalate salts involves the controlled reaction of the basic spirocyclic compound with oxalic acid in an appropriate stoichiometric ratio. The most common approach involves the direct reaction of 2-Oxa-7-azaspiro[3.5]nonane with 0.5 equivalents of oxalic acid in a suitable solvent system [11]. The reaction typically proceeds at room temperature with yields ranging from 85-95% depending on the specific conditions employed.

The choice of solvent system is critical for successful hemioxalate formation, with polar protic solvents such as ethanol or methanol being preferred for their ability to stabilize the ionic species formed during the reaction [12]. The solvent must be capable of dissolving both the basic compound and oxalic acid while promoting the desired salt formation reaction. The reaction typically requires 2-6 hours for complete conversion.

An alternative approach involves the use of mixed oxalate intermediates, where the basic compound is first treated with methyl chlorooxoacetate followed by hydrolysis with aqueous base [11]. This method allows for the isolation of stable intermediates and can provide better control over the stoichiometry of the final salt. The overall yield of this approach is typically 85-90% over the two-step sequence.

The pH of the reaction mixture is carefully controlled during hemioxalate formation to ensure complete protonation of the basic nitrogen atom while avoiding decomposition of the oxalic acid. The optimal pH range is typically 7.5-11.0, with monitoring through pH meter or indicator solutions [12]. The reaction progress can be followed by monitoring the disappearance of the starting base and the formation of the hemioxalate salt.

Purification and Crystallization Strategies

The purification of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate involves crystallization from appropriate solvent systems to obtain the desired polymorphic form with high purity. The selection of crystallization solvents is based on the solubility characteristics of the hemioxalate salt and the desired crystal morphology [12]. Common crystallization solvents include ethanol, methanol, and water or mixtures thereof.

The crystallization process typically involves the dissolution of the crude hemioxalate salt in the chosen solvent at elevated temperature followed by controlled cooling to promote crystal nucleation and growth [13]. The cooling rate is critical for obtaining the desired crystal size and morphology, with slower cooling rates generally favoring larger, more uniform crystals. Typical cooling rates range from 0.5-2°C per hour.

Seeding techniques are employed to control the polymorphic form and crystal size distribution of the hemioxalate salt. Seeds of the desired polymorphic form are added to the supersaturated solution to promote nucleation of the correct crystal structure [13]. The amount of seed crystals typically ranges from 0.1-1.0% by weight of the expected product.

The final purification step involves recrystallization from the optimized solvent system to remove residual impurities and obtain the desired purity level. The recrystallization process typically achieves purities greater than 99% with yields of 80-90% [12]. The crystallized product is isolated by filtration, washed with cold solvent, and dried under controlled conditions to obtain the final pharmaceutical-grade material.

Quality control measures include the analysis of crystal structure through X-ray powder diffraction, purity determination through high-performance liquid chromatography, and thermal analysis through differential scanning calorimetry [12]. These analytical methods ensure that the final product meets the required specifications for pharmaceutical applications.

Dates

Modify: 2023-08-16

Explore Compound Types